

An In-depth Technical Guide to N-Methyl-2,4-dinitroaniline-d3

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	N-Methyl-2,4-dinitroaniline-d3
CAS No.:	91808-45-6
Cat. No.:	B565484

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2,4-dinitroaniline-d3 is the deuterated analog of N-Methyl-2,4-dinitroaniline. This isotopically labeled compound is of significant interest to researchers in the fields of analytical chemistry, drug metabolism, and pharmacokinetic studies. The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **N-Methyl-2,4-dinitroaniline-d3**, offering valuable insights for its effective use in a research setting.

Chemical and Physical Properties

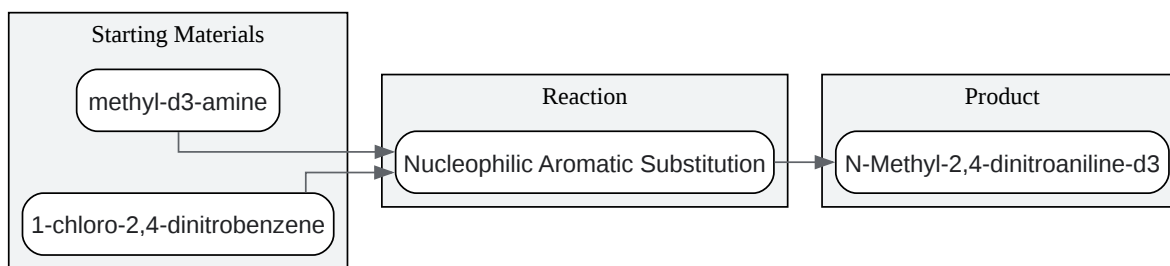
While specific experimental data for the physical properties of **N-Methyl-2,4-dinitroaniline-d3** are not readily available in the literature, they are expected to be very similar to its non-deuterated counterpart. The primary difference lies in the molecular weight due to the presence of deuterium.

Property	Value	Source
Chemical Name	N-(methyl-d3)-2,4-dinitroaniline	LGC Standards[1]
Synonyms	2,4-dinitro-N-(trideuteriomethyl)aniline	LGC Standards[1]
CAS Number	91808-45-6	LGC Standards[1]
Molecular Formula	C ₇ H ₄ D ₃ N ₃ O ₄	LGC Standards[1]
Molecular Weight	200.17 g/mol	LGC Standards[1]
Appearance	Expected to be a yellow crystalline solid	Inferred from non-deuterated analog
Melting Point	Expected to be ~175-179 °C	Inferred from non-deuterated analog[2]
Boiling Point	>300 °C (decomposes)	Inferred from non-deuterated analog
Solubility	Expected to be soluble in organic solvents like ethanol, ether, and acetone, and poorly soluble in water.	Inferred from non-deuterated analog
Isotopic Purity	Typically ≥98 atom % D	MilliporeSigma

Synthesis of N-Methyl-2,4-dinitroaniline-d3

The synthesis of **N-Methyl-2,4-dinitroaniline-d3** involves the reaction of a suitable deuterated methylamine source with 1-chloro-2,4-dinitrobenzene. The key to the synthesis is the availability of methyl-d3-amine or its salt.

Diagram of the Synthesis Workflow



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Caption: Synthetic pathway for **N-Methyl-2,4-dinitroaniline-d3**.

Experimental Protocol: Synthesis of N-Methyl-2,4-dinitroaniline-d3

This protocol is based on the established synthesis of the non-deuterated analog and the availability of deuterated methylamine.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2,4-dinitrobenzene in a suitable solvent such as ethanol.
- **Addition of Deuterated Methylamine:** To the stirred solution, add a solution of methyl-d3-amine (or its hydrochloride salt with a base like triethylamine) in a dropwise manner. The reaction is typically exothermic.
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. The product, **N-Methyl-2,4-dinitroaniline-d3**, will precipitate out of the solution.
- **Purification:** Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a yellow crystalline solid.

Spectroscopic Properties (Predicted)

While a specific Certificate of Analysis with detailed spectroscopic data for **N-Methyl-2,4-dinitroaniline-d3** is not publicly available, the following are predictions based on the structure and data from the non-deuterated analog.

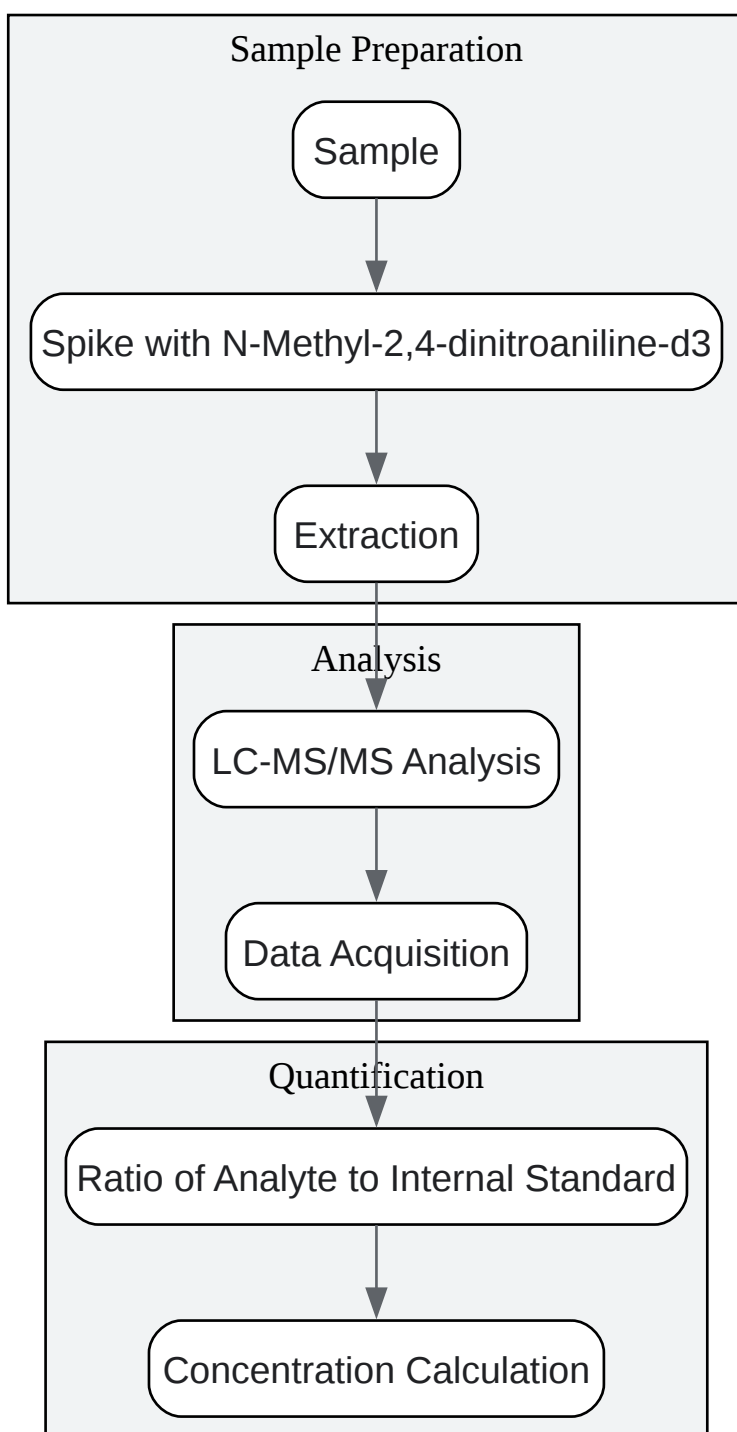
- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The characteristic signal for the N-methyl protons will be absent due to the deuterium substitution.
- ^{13}C NMR: The carbon NMR spectrum will be similar to the non-deuterated analog, with the carbon of the CD_3 group showing a characteristic multiplet due to coupling with deuterium.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak at m/z 200, which is 3 mass units higher than the non-deuterated analog (m/z 197). The fragmentation pattern is expected to be similar, with fragments containing the deuterated methyl group showing a corresponding mass shift.
- Infrared (IR) Spectroscopy: The IR spectrum will be very similar to the non-deuterated compound. The C-D stretching vibrations of the methyl-d3 group will appear at a lower frequency (around $2100\text{-}2250\text{ cm}^{-1}$) compared to the C-H stretching vibrations of a normal methyl group (around $2850\text{-}2960\text{ cm}^{-1}$).

Applications in Research

The primary application of **N-Methyl-2,4-dinitroaniline-d3** is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry.

Use as an Internal Standard in Mass Spectrometry

Diagram of an Isotope Dilution Mass Spectrometry Workflow



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Sources

- [1. N-Methyl-2,4-dinitroaniline-d3 | LGC Standards \[lgcstandards.com\]](#)
- [2. prepchem.com \[prepchem.com\]](#)
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